1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
The compound 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic molecule combining imidazole, triazole, and azetidine moieties. Its structure features a 1,2,4-triazole core linked via a methylene bridge to an azetidine ring, which is further substituted with a sulfonyl group attached to a 1,2-dimethylimidazole (Figure 1). The sulfonyl group may enhance solubility and binding affinity to biological targets, while the azetidine’s small, rigid ring could influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
1-[[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-9-14-11(6-15(9)2)20(18,19)17-4-10(5-17)3-16-8-12-7-13-16/h6-8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGXWFGFMFBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature, including its mechanisms of action, efficacy in various biological assays, and therapeutic applications.
Structural Characteristics
The compound features several key structural components:
- Triazole Ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.
- Imidazole Moiety : Enhances the compound's ability to interact with biological targets.
- Azetidine and Sulfonyl Groups : These enhance solubility and biological interactions.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting critical metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and imidazole rings. For instance:
- A study indicated that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial and antifungal activities .
Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A recent examination of a series of triazole derivatives demonstrated that modifications to the azetidine structure significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds to bacterial enzymes .
Case Study 2: Anticancer Properties
In vitro studies indicated that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation. This suggests a potential role for this compound in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazole-imidazole hybrids. Below is a comparative analysis with structurally related molecules:
Key Comparisons
Core Heterocycles :
- The target compound’s 1,2,4-triazole core is shared with fluconazole and propiconazole, both of which inhibit fungal CYP51 enzymes . However, the addition of an azetidine ring distinguishes it from most commercial triazoles, which typically use larger rings (e.g., dioxolane in propiconazole) . Azetidine’s smaller size may improve membrane permeability but reduce metabolic stability compared to five- or six-membered rings.
Substituent Effects: The sulfonyl-1,2-dimethylimidazole group is unique among the analogs. Sulfonyl groups are known to enhance solubility and target binding (e.g., sulfonamide antibiotics), while dimethylimidazole may mimic histidine residues in enzyme active sites . This contrasts with flusilazole’s silane-fluorophenyl substituents, which confer lipophilicity for agricultural applications .
Biological Activity :
- While direct data for the target compound is unavailable, its structural analogs exhibit broad antifungal activity. For example, 3-ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole showed moderate antimicrobial effects against Candida albicans and E. coli . The target compound’s sulfonyl group may enhance activity against resistant strains by modifying binding kinetics.
Synthetic Accessibility :
- The synthesis of triazole-imidazole hybrids often involves multi-component condensation (e.g., ). The target compound likely requires sulfonylation of azetidine followed by nucleophilic substitution to attach the triazole, a method less common than the one-pot reactions used for simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
